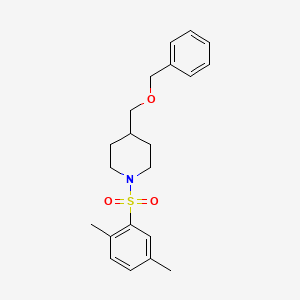
4-((Benzyloxy)methyl)-1-((2,5-dimethylphenyl)sulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Benzyloxy)methyl)-1-((2,5-dimethylphenyl)sulfonyl)piperidine is a synthetic organic compound characterized by its unique structural features, including a piperidine ring substituted with a benzyloxy methyl group and a sulfonyl group attached to a 2,5-dimethylphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Benzyloxy)methyl)-1-((2,5-dimethylphenyl)sulfonyl)piperidine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxy Methyl Group: This step often involves the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the benzyloxy methyl derivative.
Sulfonylation: The final step involves the introduction of the sulfonyl group. This can be achieved by reacting the benzyloxy methyl piperidine with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Corresponding sulfide derivatives.
Substitution: Various N-substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-((Benzyloxy)methyl)-1-((2,5-dimethylphenyl)sulfonyl)piperidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. Its structural features make it a candidate for investigating receptor binding and enzyme inhibition.
Medicine
In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. Its applications could extend to the production of polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-((Benzyloxy)methyl)-1-((2,5-dimethylphenyl)sulfonyl)piperidine involves its interaction with molecular targets such as receptors or enzymes. The benzyloxy group may facilitate binding to hydrophobic pockets, while the sulfonyl group can form hydrogen bonds or electrostatic interactions with amino acid residues. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((Benzyloxy)methyl)-1-phenylpiperidine: Lacks the sulfonyl group, which may result in different binding properties and reactivity.
1-((2,5-Dimethylphenyl)sulfonyl)piperidine: Lacks the benzyloxy methyl group, affecting its hydrophobic interactions and overall activity.
4-((Methoxy)methyl)-1-((2,5-dimethylphenyl)sulfonyl)piperidine: The methoxy group may alter the compound’s electronic properties and reactivity compared to the benzyloxy group.
Uniqueness
The combination of the benzyloxy methyl group and the 2,5-dimethylphenyl sulfonyl group in 4-((Benzyloxy)methyl)-1-((2,5-dimethylphenyl)sulfonyl)piperidine provides a unique set of properties that can be exploited for specific applications. Its structural features allow for versatile interactions with various targets, making it a valuable compound in both research and industrial contexts.
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-4-(phenylmethoxymethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3S/c1-17-8-9-18(2)21(14-17)26(23,24)22-12-10-20(11-13-22)16-25-15-19-6-4-3-5-7-19/h3-9,14,20H,10-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBTUVXNKWIZIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B3005401.png)
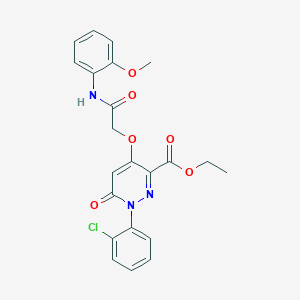

![N-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B3005411.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B3005412.png)
![N1-(3,5-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3005413.png)
![ethyl 4-{2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}piperazine-1-carboxylate](/img/structure/B3005414.png)
![N1-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide](/img/structure/B3005415.png)

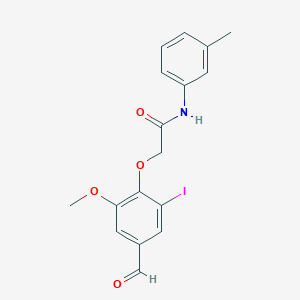
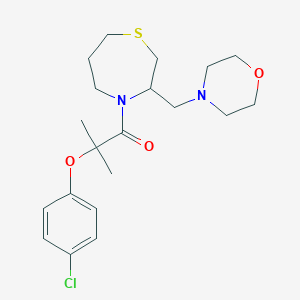
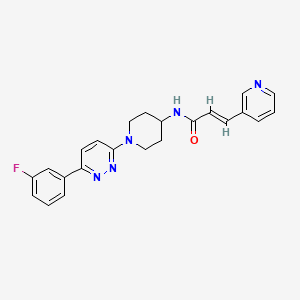
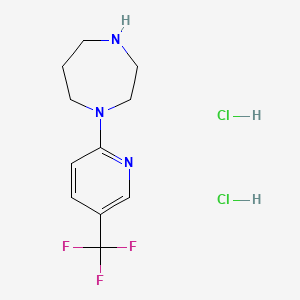
![[4-(4-Fluoroanilino)piperidin-1-yl]-(2-methylsulfanylpyridin-4-yl)methanone](/img/structure/B3005424.png)
